molecular formula C13H9FN4O2 B15216002 4-Amino-6-((4-fluoro-1H-indol-5-yl)oxy)pyrimidine-5-carbaldehyde CAS No. 919485-93-1

4-Amino-6-((4-fluoro-1H-indol-5-yl)oxy)pyrimidine-5-carbaldehyde

Cat. No.: B15216002
CAS No.: 919485-93-1
M. Wt: 272.23 g/mol
InChI Key: CWEUCUZCJFVNPA-UHFFFAOYSA-N
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Description

4-Amino-6-((4-fluoro-1H-indol-5-yl)oxy)pyrimidine-5-carbaldehyde is a complex organic compound that features both an indole and a pyrimidine moiety. The presence of these two heterocyclic structures makes this compound particularly interesting for various scientific research applications. The indole ring is known for its biological activity, while the pyrimidine ring is a common scaffold in many pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-((4-fluoro-1H-indol-5-yl)oxy)pyrimidine-5-carbaldehyde typically involves multiple steps. One common method starts with the preparation of the indole derivative, which is then coupled with a pyrimidine precursor. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the coupling reaction. For example, the indole derivative can be synthesized through a Fischer indole synthesis, followed by a nucleophilic substitution reaction to introduce the fluoro group.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactions. The use of continuous flow reactors could also be considered to improve yield and reduce reaction times. The choice of solvents and catalysts would be optimized to ensure the highest purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-((4-fluoro-1H-indol-5-yl)oxy)pyrimidine-5-carbaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like acyl chlorides or sulfonyl chlorides under basic conditions.

Major Products

    Oxidation: 4-Amino-6-((4-fluoro-1H-indol-5-yl)oxy)pyrimidine-5-carboxylic acid.

    Reduction: 4-Amino-6-((4-fluoro-1H-indol-5-yl)oxy)pyrimidine-5-methanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-Amino-6-((4-fluoro-1H-indol-5-yl)oxy)pyrimidine-5-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Investigated as a potential pharmaceutical agent due to its unique structural features.

    Industry: Used in the development of new materials and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of 4-Amino-6-((4-fluoro-1H-indol-5-yl)oxy)pyrimidine-5-carbaldehyde is not fully understood but is believed to involve interactions with specific molecular targets. The indole moiety can interact with various receptors and enzymes, potentially leading to biological effects. The pyrimidine ring may also play a role in binding to nucleic acids or proteins, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-6-((4-chloro-1H-indol-5-yl)oxy)pyrimidine-5-carbaldehyde
  • 4-Amino-6-((4-bromo-1H-indol-5-yl)oxy)pyrimidine-5-carbaldehyde
  • 4-Amino-6-((4-methyl-1H-indol-5-yl)oxy)pyrimidine-5-carbaldehyde

Uniqueness

The presence of the fluoro group in 4-Amino-6-((4-fluoro-1H-indol-5-yl)oxy)pyrimidine-5-carbaldehyde makes it unique compared to its chloro, bromo, and methyl analogs. The fluoro group can significantly influence the compound’s reactivity and biological activity, making it a valuable target for further research.

Properties

CAS No.

919485-93-1

Molecular Formula

C13H9FN4O2

Molecular Weight

272.23 g/mol

IUPAC Name

4-amino-6-[(4-fluoro-1H-indol-5-yl)oxy]pyrimidine-5-carbaldehyde

InChI

InChI=1S/C13H9FN4O2/c14-11-7-3-4-16-9(7)1-2-10(11)20-13-8(5-19)12(15)17-6-18-13/h1-6,16H,(H2,15,17,18)

InChI Key

CWEUCUZCJFVNPA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1NC=C2)F)OC3=NC=NC(=C3C=O)N

Origin of Product

United States

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